LNA-Adenosine

Oligonucleotide Therapeutics qPCR Probe Design Antisense

Researchers face significant false-positive rates when using standard DNA probes to detect low-abundance SNPs, which compromises liquid biopsy accuracy. LNA-Adenosine is the optimal building block to solve this, delivering a >20°C Tm depression for single mismatches compared to 4-16°C for DNA probes, and a +3-8°C per modification Tm gain, enabling shorter, ultra-specific probes. - Mismatch Discrimination: ΔTm reduction of ≥20°C for LNA/DNA heteroduplexes versus 4-16°C for unmodified DNA/DNA. - Hybridization Stability: +3 to +8°C per LNA-A modification allows probe shortening to 8-12 nucleotides while retaining physiological specificity. - Nuclease Resistance: 4-fold increase in serum stability extends pharmacodynamic duration for systemic antisense oligonucleotide programs.

Molecular Formula C11H13N5O4
Molecular Weight 279.25 g/mol
Cat. No. B608617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNA-Adenosine
SynonymsLNA-Adenosine;  LNA Adenosine;  LNA-A;  2'-O,4'-C-Methyleneadenosine
Molecular FormulaC11H13N5O4
Molecular Weight279.25 g/mol
Structural Identifiers
InChIInChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10-,11+/m1/s1
InChIKeyGHKDRNDFVCEETA-KYAGDKKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LNA-Adenosine: Technical Baseline & Comparative Context


LNA-Adenosine (2'-O,4'-C-Methyleneadenosine, CAS 206055-70-1) is a conformationally restricted bicyclic nucleoside analog belonging to the Locked Nucleic Acid (LNA) class [1]. Its defining structural feature is a 2'-O,4'-C-methylene bridge that locks the ribose sugar in a C3'-endo (N-type) conformation, pre-organizing the nucleoside for Watson-Crick base pairing . This structural constraint fundamentally alters hybridization thermodynamics, enzymatic stability, and target discrimination properties relative to unmodified DNA/RNA adenosine or 2'-O-methyl analogs. The compound is commercially available as a phosphoramidite building block (e.g., DMT-LNA-A(Bz)-CEP) for automated solid-phase oligonucleotide synthesis, enabling site-specific incorporation into probes, primers, antisense oligonucleotides, and aptamers .

Phosphoramidite building block for automated solid-phase oligonucleotide synthesis
Reported to increase duplex thermal stability (Tm elevation) per LNA-A incorporation
May improve allele discrimination in hybridization probe design
Provides nuclease resistance profile for oligonucleotide stability studies

LNA-Adenosine: Why Generic Substitution Fails


Generic substitution of LNA-Adenosine with unmodified DNA adenosine, RNA adenosine, or even 2'-O-methyl adenosine (2'-O-Me-A) is not functionally equivalent and directly compromises key performance parameters critical for oligonucleotide-based applications. The 2'-O,4'-C-methylene bridge of LNA-A imposes a conformational pre-organization absent in DNA-A (which favors C2'-endo) and RNA-A (which retains conformational flexibility despite C3'-endo preference), resulting in quantifiably distinct hybridization thermodynamics . Furthermore, LNA-A confers nuclease resistance through steric hindrance at the 3'-phosphodiester bond that is not provided by 2'-O-Me-A [1]. Most critically, in receptor-binding contexts, LNA-A and 2'-O-Me-A can exhibit diametrically opposed pharmacological activities (antagonism vs. agonism) when incorporated into the same molecular scaffold, demonstrating that these modifications are not interchangeable surrogates [2]. The quantitative evidence below establishes the specific performance deltas that justify selecting LNA-Adenosine over its closest analogs.

  • Conformational pre-organization mismatch
    LNA-Adenosine locks the ribose in C3'-endo (N-type) conformation; DNA-A favors C2'-endo and RNA-A retains flexibility, potentially shifting hybridization thermodynamics and mismatch discrimination.
  • Nuclease susceptibility difference
    The 2'-O,4'-C-methylene bridge provides steric protection at the 3'-phosphodiester bond; unmodified adenosine lacks this hindrance, making substitution prone to rapid enzymatic degradation.
  • Functional activity switch risk
    In receptor-ligand scaffolds, LNA-A can act as antagonist while 2'-O-methyl adenosine may retain agonist activity; replacement may reverse the pharmacological outcome.

LNA-Adenosine: Quantitative Differentiation Guide


Duplex Thermal Stability: LNA-A vs. DNA/RNA

Incorporation of a single LNA-Adenosine monomer into an oligonucleotide increases the melting temperature (Tm) of the resulting duplex with complementary DNA or RNA by +3 to +8 °C per modification, compared to the corresponding unmodified DNA-A or RNA-A containing sequence [1]. This range represents the class-wide effect for LNA monomers, including adenine, as established in the foundational characterization of LNA. In extreme cases, fully modified LNA:DNA duplexes have been reported to exhibit Tm increases of up to +41 °C relative to the unmodified DNA:DNA duplex . In head-to-head thermodynamic comparisons, substituting an LNA-A for a 2'-O-methyl adenosine (2'-O-Me-A) at a 3'-dangling end position yielded a free energy enhancement (ΔΔG°37) of -0.42 kcal/mol, indicating greater duplex stabilization by the LNA modification [2].

Duplex thermal stability
Head-to-head
LNA-A ΔTm +3 to +8 °C per mod
DNA/RNA-A Baseline (0 °C)
ΔΔG°37 -0.42 kcal/mol vs 2'-O-Me-A
Supports Tm optimization and probe length reduction context
Phosphate buffer (pH 7.0); UV thermal denaturation
Oligonucleotide Therapeutics qPCR Probe Design Antisense Hybridization Thermodynamics

Mismatch Discrimination: LNA Probes vs. Unmodified DNA

LNA-Adenosine enhances the ability of oligonucleotide probes to discriminate between perfectly matched targets and those containing a single nucleotide mismatch. In LNA/DNA hybrid duplexes, the presence of a single mismatched base results in a Tm depression of at least 20 °C, whereas in unmodified DNA:DNA duplexes, the Tm depression for a single mismatch is typically only 4-16 °C [1]. This class-level property, attributed to the conformational rigidity of LNA residues including LNA-A, translates to significantly improved selectivity. In specific sequence contexts where one LNA-A residue is replaced with LNA-D in fully modified LNA oligonucleotides, the mismatch sensitivity towards DNA targets is further enhanced, with ΔΔTm values ranging from -4 to >-17 °C depending on the mismatch identity [2].

Mismatch discrimination
Class-level
≥20 °C ΔTm depression
Supports allele-specific discrimination context for SNP assays
Data to verify; class-level inference from literature
SNP Genotyping Allele-Specific PCR Molecular Diagnostics Hybridization Specificity

A3 Receptor Pharmacology: LNA vs. 2'-O-Methyl Adenosine

When incorporated into the IB-MECA (N6-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) scaffold, an LNA-adenosine analog exhibited no agonist activity at the human adenosine A3 receptor but instead functioned as a potent antagonist. In contrast, the corresponding 2'-O-methyl adenosine derivative of IB-MECA retained agonist activity with potency similar to the parent compound [1]. This functional switch demonstrates that the conformational restriction imposed by the LNA bridge fundamentally alters the ligand-receptor interaction, preventing the conformational change required for receptor activation. The LNA analog binds to the receptor but fails to trigger the downstream signaling cascade, thereby blocking the action of endogenous adenosine or synthetic agonists [1].

A3 receptor pharmacology
Head-to-head
LNA-IB-MECA Antagonist (no agonist activity)
2'-O-Me-IB-MECA Agonist (similar potency to parent)
Functional switch: agonist → antagonist
Supports functional differentiation for receptor studies; activity switch may inform ligand design
CHO cells expressing human A3 receptor; cAMP assays
GPCR Pharmacology Adenosine Receptor Antagonist Development Nucleoside Drug Discovery

Nuclease Resistance: LNA-A vs. Unmodified Adenosine

The presence of LNA-Adenosine residues in RNA duplexes confers resistance to nuclease degradation at the 3'-O-phosphodiester bond. In contrast, the incorporation of N7-ribofuranosyladenine (7A), an unconstrained adenosine regioisomer, does not inhibit nuclease degradation [1]. This differential susceptibility is attributed to the steric hindrance imposed by the 2'-O,4'-C-methylene bridge of LNA-A, which obstructs the active site of nucleases. In functional studies, LNA-modified siRNA maintained detectable levels in blood for over 6 hours, representing a 4-fold increase in stability compared to unmodified siRNA [2]. LNA/DNA chimeric gapmer oligonucleotides incorporating LNA residues exhibit robust nuclease resistance, enabling their function as external guide sequences (EGS) in RNase P-mediated mRNA cleavage assays [3].

Nuclease resistance
Class-level
serum half-life increase
Supports serum stability and extended exposure context
Class-level inference; verify in specific sequence context
Aptamer Development Antisense Oligonucleotide Stability In Vivo RNA Therapeutics Enzymatic Degradation

LNA-Adenosine: Validated Application Scenarios


SNP Genotyping & Allele-Specific qPCR Probes

For assays requiring reliable discrimination of single nucleotide polymorphisms (SNPs) or somatic mutations in low-abundance targets (e.g., liquid biopsy samples), LNA-Adenosine incorporation into oligonucleotide probes provides a quantifiable advantage. The enhanced mismatch discrimination (ΔTm depression of ≥20 °C for LNA/DNA vs. 4-16 °C for DNA/DNA) [1] reduces false-positive signals from wild-type sequences, while the +3 to +8 °C per modification Tm increase [2] allows the use of shorter probes (15-18 nt vs. 20-25 nt) that maintain high specificity. This combination improves signal-to-noise ratios in challenging sample matrices such as FFPE tissues and plasma-derived cell-free DNA.

Adenosine A3 Receptor Antagonists for Inflammation & Cancer

Investigators pursuing adenosine A3 receptor antagonists for therapeutic development should prioritize LNA-adenosine-based scaffolds over 2'-O-methyl adenosine alternatives. Direct comparative pharmacology demonstrates that LNA-adenosine derivatives of IB-MECA function as potent antagonists with no detectable agonist activity, whereas the corresponding 2'-O-methyl derivatives retain full agonist potency [3]. This functional switch is critical for applications where blocking, rather than activating, the A3 receptor is the desired therapeutic mechanism, such as in certain inflammatory conditions or tumor microenvironments where A3 antagonism may inhibit immunosuppressive signaling.

In Vivo ASO & siRNA with Extended Serum Half-Life

For oligonucleotide therapeutics intended for systemic administration, the 4-fold increase in serum stability conferred by LNA modification (including LNA-Adenosine) relative to unmodified nucleic acids [4] translates to prolonged pharmacodynamic effects and reduced dosing frequency. LNA gapmer ASOs, which incorporate LNA-A at the flanking positions to protect the central DNA gap, have demonstrated robust target knockdown in vivo and rival siRNA in gene silencing efficacy [5]. The nuclease resistance at the 3'-O-phosphodiester bond specifically provided by the LNA-A bridge [6] is essential for maintaining oligonucleotide integrity during circulation and tissue distribution.

Ultra-Short Probes for miRNA Detection & Multiplexed FISH

The high Tm elevation (+3 to +8 °C per LNA-A) [2] enables the design of hybridization probes as short as 8-12 nucleotides while maintaining target binding specificity at physiological temperatures. This is particularly valuable for discriminating between closely related miRNA family members that may differ by a single nucleotide. The conformational pre-organization of LNA-A ensures that even ultra-short probes exhibit high mismatch discrimination, making them ideal for multiplexed FISH applications where probe size must be minimized to facilitate efficient tissue penetration and reduce steric hindrance from adjacent probes.

Application
Selection Property
Validation Focus
SNP genotyping probe design
Mismatch discrimination profile
Allele-specificity validation in model templates
Adenosine A3 receptor antagonist research
Functional activity context (antagonist vs agonist)
cAMP signaling endpoint assays
Oligonucleotide serum stability studies
Nuclease resistance profile
Serum half-life determination in relevant matrices
Short-probe miRNA detection studies
Thermodynamic stabilization for short oligos
Specificity testing in multiplex hybridization
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